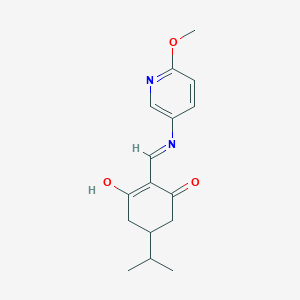
2-(((6-Methoxy(3-pyridyl))amino)methylene)-5-(isopropyl)cyclohexane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(((6-Methoxy(3-pyridyl))amino)methylene)-5-(isopropyl)cyclohexane-1,3-dione, commonly known as MPAC, is a chemical compound that has been widely studied in the field of medicinal chemistry. This compound has been found to have potential therapeutic applications in the treatment of various diseases, including cancer, diabetes, and inflammation. In
Applications De Recherche Scientifique
Applications in Organic Synthesis and Heterocyclic Chemistry
Three-Component Condensation Reactions : Research has highlighted the versatility of compounds structurally related to 2-(((6-Methoxy(3-pyridyl))amino)methylene)-5-(isopropyl)cyclohexane-1,3-dione in three-component condensation reactions. These reactions involve the compound acting with triethyl orthoformate and various carbonyl compounds or nitriles to synthesize substituted pyrazolopyrimidines and pyrazoloquinazolines. This approach showcases the compound's utility in constructing complex heterocyclic systems, which are of interest in pharmaceutical chemistry and material science (D. V. Kryl'skiĭ, K. Shikhaliev, & A. S. Chuvashlev, 2010).
Synthesis of Novel Heterocyclic Derivatives : Another application includes the novel synthesis of 1,6-methanocycloundeca[b]pyrimido[5,4-d]pyrrole-12,14-dione derivatives. These compounds were synthesized through enamine alkylation and dehydrating condensation reactions. Such derivatives have been investigated for their electrochemical properties and potential oxidative functions, highlighting the role of similar structures in facilitating the synthesis of new organic molecules with potential applications in chemical sensors and electronic devices (Yuhki Mitsumoto & M. Nitta, 2004).
Propriétés
IUPAC Name |
3-hydroxy-2-[(6-methoxypyridin-3-yl)iminomethyl]-5-propan-2-ylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-10(2)11-6-14(19)13(15(20)7-11)9-17-12-4-5-16(21-3)18-8-12/h4-5,8-11,19H,6-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCNUKDKYSXNFHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CC(=C(C(=O)C1)C=NC2=CN=C(C=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(((6-Methoxy(3-pyridyl))amino)methylene)-5-(isopropyl)cyclohexane-1,3-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

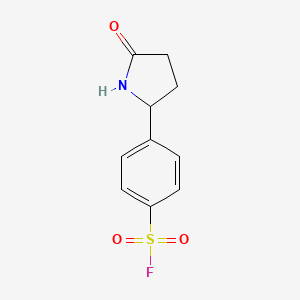
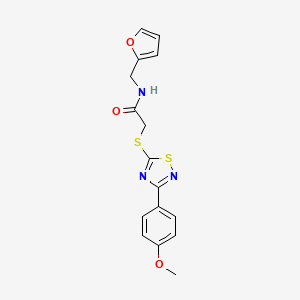
![N-methyl-2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2842608.png)


![4-(benzo[d][1,3]dioxol-5-yl)-6-(thiophen-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2842612.png)
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)thiophene-2-sulfonamide](/img/structure/B2842616.png)
![4-[(Ethylsulfamoyl)methyl]benzoic acid](/img/structure/B2842617.png)

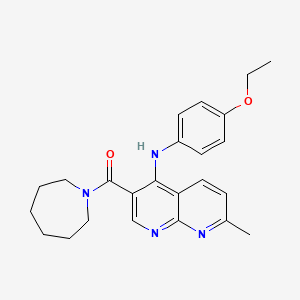
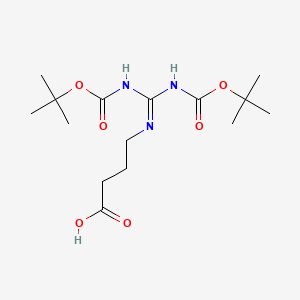
![N-(4-acetylphenyl)-2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/no-structure.png)

![(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-nitrophenyl)methanone](/img/structure/B2842627.png)